Hex-1-yn-3-amine hydrochloride

Description

BenchChem offers high-quality Hex-1-yn-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hex-1-yn-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

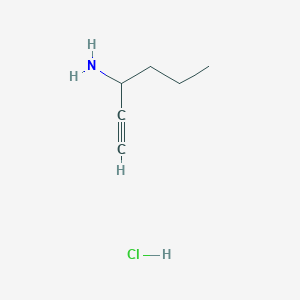

Structure

3D Structure of Parent

Properties

IUPAC Name |

hex-1-yn-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-3-5-6(7)4-2;/h2,6H,3,5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWWEASWQVPJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of Hex-1-yn-3-amine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for Hex-1-yn-3-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles and data from analogous compounds to offer a robust predictive characterization. Given the limited availability of published experimental spectra for this specific salt, this guide serves as a comprehensive reference for spectral interpretation, experimental design, and compound verification.

Introduction

Hex-1-yn-3-amine hydrochloride is a small organic molecule featuring a terminal alkyne, a secondary amine, and a propyl chain. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint. As the hydrochloride salt, the amine group is protonated, which significantly influences its spectral characteristics, particularly in NMR and IR spectroscopy. Understanding these spectral features is paramount for confirming the identity, purity, and structure of the molecule in research and development settings.

This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Hex-1-yn-3-amine hydrochloride. Each section will detail the theoretical basis for the expected spectral features, provide a standardized experimental protocol for data acquisition, and offer a thorough interpretation of the anticipated data.

Molecular Structure and Key Features

To facilitate the discussion of spectroscopic data, the structure of Hex-1-yn-3-amine hydrochloride is presented below. The numbering of the carbon atoms is provided for clarity in the NMR analysis.

Caption: Structure of Hex-1-yn-3-amine hydrochloride.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (≡C-H) | 2.0 - 3.0 | Triplet | 1H | ~2-3 |

| H-3 (-CH(N)-) | 3.0 - 3.5 | Multiplet | 1H | - |

| H-4 (-CH₂-) | 1.6 - 1.8 | Multiplet | 2H | - |

| H-5 (-CH₂-) | 1.4 - 1.6 | Sextet | 2H | ~7 |

| H-6 (-CH₃) | 0.9 - 1.1 | Triplet | 3H | ~7 |

| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H | - |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of Hex-1-yn-3-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical; D₂O will lead to the exchange of the acidic amine protons, causing their signal to disappear, which can be a useful diagnostic tool.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[1]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Interpretation of the ¹H NMR Spectrum

-

Alkynyl Proton (H-1): The proton attached to the sp-hybridized carbon of the terminal alkyne is expected to resonate at a characteristic chemical shift of around 2.0-3.1 ppm.[2] This proton will likely appear as a triplet due to coupling with the two protons on C-4, although this is a long-range coupling and may be small.

-

Methine Proton (H-3): The proton on the carbon bearing the ammonium group is deshielded by the electron-withdrawing nitrogen and is expected to appear in the range of 3.0-3.5 ppm as a multiplet due to coupling with the protons on C-2 and C-4.

-

Methylene Protons (H-4 and H-5): The protons of the propyl chain will appear in the aliphatic region. The H-4 protons, being closer to the ammonium group, will be more deshielded than the H-5 protons.

-

Methyl Protons (H-6): The terminal methyl group protons will be the most shielded, appearing at approximately 0.9-1.1 ppm as a triplet due to coupling with the adjacent methylene protons (H-5).

-

Ammonium Protons (-NH₃⁺): The protons on the nitrogen atom are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet in the range of 8.0-9.0 ppm. The broadness is a result of rapid exchange with trace amounts of water and quadrupole broadening from the nitrogen atom.[1] In D₂O, this signal will disappear due to proton-deuterium exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | 65 - 85 |

| C-2 (-C≡) | 70 - 100 |

| C-3 (-CH(N)-) | 40 - 60 |

| C-4 (-CH₂-) | 30 - 40 |

| C-5 (-CH₂-) | 18 - 25 |

| C-6 (-CH₃) | 10 - 15 |

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

-

Alkynyl Carbons (C-1 and C-2): The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts. The terminal alkyne carbon (C-1) typically resonates around 65-85 ppm, while the internal alkyne carbon (C-2) is found further downfield in the 70-100 ppm range.

-

Methine Carbon (C-3): The carbon atom bonded to the nitrogen (C-3) is expected to have a chemical shift in the range of 40-60 ppm.

-

Alkyl Carbons (C-4, C-5, and C-6): The sp³ hybridized carbons of the propyl chain will appear in the upfield region of the spectrum, generally below 40 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H stretch | 3260 - 3330 | Strong, sharp |

| Alkyne | -C≡C- stretch | 2100 - 2260 | Weak to medium |

| Ammonium | N-H stretch | 2400 - 3200 | Broad, strong |

| Alkane | C-H stretch | 2850 - 3000 | Medium to strong |

| Ammonium | N-H bend | 1500 - 1650 | Medium |

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR data acquisition.

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is collected.

-

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The background is automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

-

Terminal Alkyne Vibrations: The most characteristic peaks for the terminal alkyne are the ≡C-H stretching vibration, which appears as a strong, sharp band around 3300 cm⁻¹, and the -C≡C- stretching vibration, which is a weaker band in the 2100-2260 cm⁻¹ region.[2][3][4]

-

Ammonium Ion Vibrations: The N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad and strong absorption in the 2400-3200 cm⁻¹ region.[5] This broadness is due to hydrogen bonding. The N-H bending vibration should be observable in the 1500-1650 cm⁻¹ range.

-

Alkyl C-H Vibrations: The stretching vibrations of the C-H bonds in the propyl chain will be present in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Identity |

| [M+H]⁺ | 98 | Protonated molecule (free base) |

| [M-C₂H₅]⁺ | 68 | α-cleavage |

| [M-C₃H₇]⁺ | 54 | β-cleavage |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, pre-charged molecule.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of Hex-1-yn-3-amine hydrochloride is expected to show the molecular ion of the free base (Hex-1-yn-3-amine) upon ionization. The molecular weight of the free base is 97.16 g/mol .[6]

-

Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 98.

-

Fragmentation Pattern: Aliphatic amines undergo characteristic α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken.[7][8][9] For Hex-1-yn-3-amine, this would involve the cleavage of the C3-C4 bond, leading to the loss of an ethyl radical and the formation of a resonance-stabilized cation with an m/z of 68. Another possible fragmentation is β-cleavage, with the loss of a propyl radical, resulting in a fragment at m/z 54.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Hex-1-yn-3-amine hydrochloride. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, we have outlined the expected spectral data and their interpretation. This information is intended to be a valuable resource for scientists and researchers in the positive identification and characterization of this compound. It is important to note that experimental verification is the ultimate standard, and this guide should be used as a tool to design and interpret such experiments.

References

-

PubChem. Hex-3-YN-1-amine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Amine Fragmentation. [Link]

-

PubChem. Hex-1-yn-3-one. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

University of Calgary. Sample IR spectra. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

UCLA. IR: alkynes. [Link]

-

UCLA. IR: amines. [Link]

-

OpenOChem Learn. Alkynes. [Link]

Sources

- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Hex-3-YN-1-amine | C6H11N | CID 21391884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

The Propargylamine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Advanced Bio-Solutions

Abstract

The propargylamine moiety, a seemingly simple functional group, has emerged as a cornerstone in the design of sophisticated therapeutic agents. Its unique electronic properties and versatile reactivity have propelled a multitude of derivatives from the laboratory bench to clinical application. This technical guide provides a comprehensive exploration of the diverse biological activities of propargylamine derivatives, with a primary focus on their well-established roles in neuroprotection and their burgeoning potential in oncology. We will delve into the intricate mechanisms of action, present robust experimental protocols for their evaluation, and synthesize critical structure-activity relationship data to inform future drug design. This document serves as an essential resource for researchers aiming to harness the full therapeutic potential of this remarkable chemical scaffold.

The Propargylamine Moiety: A Gateway to Biological Activity

Propargylamines are organic compounds characterized by an amino group attached to a propargyl group (a three-carbon chain with a carbon-carbon triple bond). This structural feature is far from trivial; the terminal alkyne is a versatile chemical handle for a variety of organic transformations, including metal-catalyzed coupling reactions, additions, and cycloadditions.[1] This synthetic accessibility has facilitated the creation of vast libraries of derivatives for biological screening.[2] From a medicinal chemistry perspective, the propargylamine group is often considered a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2]

The initial discovery and development of propargylamine-based drugs were heavily focused on their ability to act as irreversible inhibitors of monoamine oxidases (MAOs), leading to groundbreaking treatments for neurodegenerative disorders.[3] However, ongoing research has revealed a much broader spectrum of activity, including potent anticancer effects and other intriguing pharmacological properties.[4][5] This guide will dissect these activities, providing the technical depth required for advanced research and development.

Neuroprotective Activities: The Legacy of MAO Inhibition

The most prominent and clinically significant biological activity of propargylamine derivatives is their inhibition of monoamine oxidase (MAO) enzymes.[6] MAOs are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[6] The selective inhibition of MAO-B is a cornerstone of therapy for Parkinson's disease, as it increases the concentration of dopamine in the brain.[7]

Mechanism of Irreversible MAO Inhibition

Propargylamine derivatives such as selegiline, rasagiline, and pargyline are classified as mechanism-based irreversible inhibitors, often referred to as "suicide inhibitors."[2][3] The inhibitory action is a sophisticated multi-step process that results in the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it permanently inactive.[2][3]

The widely accepted mechanism involves the following key steps:[2][3]

-

Initial Binding: The propargylamine inhibitor binds to the active site of the MAO enzyme.

-

Oxidation and Intermediate Formation: The FAD cofactor abstracts a hydride from the methylenic group of the propargylamine scaffold.[2][3]

-

Rearrangement and Covalent Adduction: This leads to the formation of a reactive allene intermediate, which then undergoes a Michael addition with the N(5) atom of the flavin ring, forming a stable covalent bond.[2][3]

This irreversible inhibition is the key to the long-lasting therapeutic effects of these drugs.

Caption: Mechanism of irreversible MAO-B inhibition by propargylamine derivatives.

Quantitative Analysis of MAO Inhibition

The potency of propargylamine derivatives as MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for several key propargylamine-based drugs and experimental compounds.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (A/B) | Reference |

| Rasagiline | ~4.1 | 0.014 | 293 | [7] |

| Selegiline | ~0.9 | ~0.01 | 90 | [7] |

| Pargyline | ~5.0 | ~0.08 | 62.5 | N/A |

| Compound 28 | >100 | 0.015 | >6667 | [3] |

| Compound 4a | ~10 | 3.95 | ~2.5 | [8] |

| Compound 1e | N/A | N/A | N/A | [8] |

Note: IC₅₀ values can vary depending on the experimental conditions and the source of the enzyme (e.g., human, rat).

Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay is a widely used, robust method for measuring MAO activity and screening for inhibitors in a high-throughput format.

Principle: This assay utilizes a luminogenic MAO substrate that is converted by MAO into a luciferin derivative. In a second step, a luciferin detection reagent is added, which contains luciferase. The luciferase converts the luciferin derivative into a light-producing substrate, and the resulting luminescence is directly proportional to the MAO activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the propargylamine test compound and the reference inhibitor (e.g., selegiline for MAO-B) in the appropriate buffer.

-

Prepare the MAO enzyme solution (MAO-A or MAO-B) in the reaction buffer.

-

Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.

-

-

Assay Plate Setup (96-well, white, opaque plates):

-

Add 25 µL of the luminogenic MAO substrate solution to each well.

-

Add 12.5 µL of the test compound or reference inhibitor at various concentrations to the appropriate wells. For control wells (100% activity), add 12.5 µL of buffer.

-

To initiate the reaction, add 12.5 µL of the MAO enzyme solution to all wells except the "no enzyme" control. Mix gently.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Luminescence Detection:

-

Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-producing reaction.

-

Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls).

-

Normalize the data to the "100% activity" control wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Anticancer Activities: A New Frontier for Propargylamines

While the neuroprotective effects of propargylamines are well-documented, a growing body of evidence highlights their significant potential as anticancer agents.[4][5] Various derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often with promising selectivity for cancer cells over normal cells.[3]

Mechanisms of Anticancer Action

The anticancer mechanisms of propargylamine derivatives are multifaceted and appear to be cell-type and compound-specific. Key reported mechanisms include:

-

Induction of Apoptosis: Many propargylamine compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. For instance, pargyline has been shown to induce apoptosis in human prostate cancer cells.[9] The apoptotic cascade can be initiated through various signaling pathways, often involving the activation of caspases.[10]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Pargyline, for example, induces G1 phase cell cycle arrest in prostate cancer cells.[9]

-

Inhibition of Histone Deacetylases (HDACs): Certain propargylamine-based compounds have been identified as potent HDAC inhibitors.[11] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

-

PI3K/AKT Signaling Pathway Inhibition: Some coumarin-acrolein hybrids, which can be considered related to propargylamine derivatives in their synthetic strategies, have been shown to induce apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway.[6]

Caption: A representative anticancer signaling pathway influenced by propargylamine derivatives.

Quantitative Analysis of Anticancer Cytotoxicity

The in vitro anticancer activity of propargylamine derivatives is typically assessed by determining their IC₅₀ values against various cancer cell lines. The following table presents a selection of data from the literature.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c | A431 (human epidermoid carcinoma) | 2.58 ± 0.57 | [3] |

| Compound 6e | KB (human oral epidermoid carcinoma) | 0.39 ± 0.07 | [6] |

| Compound 5d | A549 (human lung carcinoma) | 0.70 ± 0.05 | [6] |

| Pargyline | LNCaP-LN3 (human prostate carcinoma) | Dose-dependent decrease in proliferation | [9] |

| CPT derivative | Various tumor cell lines | Excellent cytotoxicity | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the propargylamine test compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

-

Incubation:

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Emerging Biological Activities

Beyond their established roles in neuroprotection and oncology, propargylamine derivatives have shown promise in other therapeutic areas, indicating a broader biological relevance.

-

Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of propargylamine derivatives with significant antibacterial and antifungal properties.[8][13] For instance, certain propargyl-linked antifolates are potent inhibitors of dihydrofolate reductase in Candida albicans and Candida glabrata.[14]

-

Antiviral Potential: The unique reactivity of the propargylamine moiety makes it an attractive scaffold for the design of antiviral agents. While this area is less explored, the potential for developing novel antiviral therapeutics based on this structure exists.[15][16]

Structure-Activity Relationships (SAR): Guiding Future Design

Understanding the relationship between the chemical structure of propargylamine derivatives and their biological activity is crucial for the rational design of more potent and selective drugs.

-

For MAO Inhibition:

-

The presence of the N-propargyl group is generally essential for the irreversible inhibition mechanism.

-

The nature of the substituent on the nitrogen atom and the aromatic ring can significantly influence the potency and selectivity for MAO-A versus MAO-B. For example, bulky substituents can favor MAO-B selectivity.

-

-

For Anticancer Activity:

-

The substitution pattern on the aromatic ring plays a critical role in cytotoxicity. Electron-withdrawing or -donating groups can modulate the activity.

-

The nature of the amine (e.g., cyclic vs. acyclic) can impact both potency and selectivity.

-

For HDAC inhibitors, the stereochemistry of the propargylamine can influence selectivity for different HDAC isoforms, with R-configured derivatives showing increased selectivity for HDAC6.[11]

-

Conclusion and Future Perspectives

The propargylamine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. From their initial success as MAO inhibitors for neurodegenerative diseases to their emerging promise in cancer therapy and beyond, these compounds continue to capture the attention of the drug discovery community. The synthetic tractability of the propargylamine moiety, coupled with its unique reactivity, ensures that novel derivatives with enhanced potency, selectivity, and novel mechanisms of action will continue to be developed. Future research will likely focus on optimizing the multi-target profiles of these compounds, exploring their potential in combination therapies, and further elucidating their complex biological activities. The journey of the propargylamine derivative is far from over; it remains a beacon of opportunity in the quest for new and effective medicines.

References

-

New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central. [Link]

-

Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology. [Link]

-

Synthesis of Propargylamines via the A 3 Multicomponent Reaction and Their Biological Evaluation as Potential Anticancer Agents. PubMed. [Link]

-

Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry. [Link]

-

Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed Central. [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]

-

Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. [Link]

-

Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells. PubMed. [Link]

-

Propargylamine: an important moiety in drug discovery. PubMed. [Link]

-

Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. PubMed. [Link]

-

Efficient synthesis of camptothecin propargylamine derivatives in water catalyzed by macroporous adsorption resin-supported gold nanoparticles. Green Chemistry. [Link]

-

Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata. PubMed Central. [Link]

-

Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. PubMed. [Link]

-

New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ResearchGate. [Link]

-

Synthesis of propargylamines via A 3 multicomponent reaction and biological evaluation as potential anticancer agents. ResearchGate. [Link]

-

Chemical structures of some propargylamine-derived MAOIs with.... ResearchGate. [Link]

-

Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. PubMed. [Link]

-

Synthesis of Propargylamine derivatives of benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol as Antimicrobial agents. Semantic Scholar. [Link]

-

(PDF) N-Substituted 3-Aminooxindoles and N-Propargyl Derivatives: Potential Biological Activities against Alzheimer's Disease. ResearchGate. [Link]

-

New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells. MDPI. [Link]

-

Antioxidant properties of propargylamine derivatives: assessment of their ability to scavenge peroxynitrite. Journal of Pharmacy and Pharmacology. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

-

Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. ResearchGate. [Link]

-

Preclinical assessment of a propanol-amine derivative as a novel anti-persister molecule candidate for antibacterial co-therapy. Lirias. [Link]

-

Aprosamine Derivatives Active against Multidrug-Resistant Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

-

Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Semantic Scholar. [Link]

-

Neurotoxins induce apoptosis in dopamine neurons: protection by N-propargylamine-1(R)- and (S)-aminoindan, rasagiline and TV1022. PubMed. [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. ResearchGate. [Link]

-

(PDF) A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. [Link]

-

4‐Propargyl‐substituted 1H‐pyrroles induce apoptosis and autophagy via extracellular signal‐regulated signaling pathway in breast cancer. ResearchGate. [Link]

-

Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. [Link]

-

In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. National Institutes of Health. [Link]

-

Synthesis of novel propargylated derivatives of noscapine using A3-coupling reaction and their anticancer properties. ResearchGate. [Link]

-

Potential Antiviral Action of Alkaloids. MDPI. [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. National Institutes of Health. [Link]

-

Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed. [Link]

-

Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. PubMed. [Link]

-

Pyrimethamine Triggers the Apoptotic Pathway in Mucoepidermoid Carcinoma in Cell‐Based Models. PubMed Central. [Link]

Sources

- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity, cytoprotection and neurotoxicity of novel deprenyl-related propargylamines, stable nitroxide free radicals, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotoxins induce apoptosis in dopamine neurons: protection by N-propargylamine-1(R)- and (S)-aminoindan, rasagiline and TV1022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient synthesis of camptothecin propargylamine derivatives in water catalyzed by macroporous adsorption resin-supported gold nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential Antiviral Action of Alkaloids | MDPI [mdpi.com]

- 16. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Duality of Reactivity: An In-depth Technical Guide to the Terminal Alkyne in Hex-1-yn-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the terminal alkyne stands as a uniquely versatile functional group. Its linear geometry, inherent reactivity, and capacity for diverse transformations make it a prized building block in the synthesis of complex molecular architectures. When incorporated into a scaffold such as Hex-1-yn-3-amine hydrochloride, the terminal alkyne's reactivity is intricately modulated by the neighboring amine and its protonated state. This guide, intended for the discerning researcher, offers a deep dive into the chemical behavior of this terminal alkyne, providing not just a recitation of reactions, but a strategic blueprint for harnessing its potential in the synthesis of novel chemical entities. We will explore the subtle interplay of electronic and steric effects, the critical role of reaction conditions, and the causal logic behind experimental design, empowering you to approach your synthetic challenges with precision and insight.

Structural and Electronic Landscape of Hex-1-yn-3-amine Hydrochloride

Hex-1-yn-3-amine hydrochloride presents a fascinating confluence of functional groups that dictates its chemical personality. The terminal alkyne, with its sp-hybridized carbons, possesses a region of high electron density in its triple bond, making it susceptible to electrophilic attack. However, the acetylenic proton exhibits notable acidity (pKa ≈ 25), a feature that is central to many of its key reactions.

Positioned at the propargylic position, the amine group exerts a significant electronic influence. In its free base form, the nitrogen's lone pair can engage in hyperconjugation with the alkyne, subtly modulating its electron density. More importantly, in the hydrochloride salt form, the protonated amine becomes a potent electron-withdrawing group via induction. This electronic pull has a profound impact on the reactivity of the adjacent terminal alkyne, influencing both the acidity of the acetylenic proton and the nucleophilicity of the triple bond.

dot digraph "Structural_Influences" { graph [fontname = "helvetica", fontsize = 10, layout = "neato", overlap = "false", splines = "true", maxiter = 5000]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];

"Hex-1-yn-3-amine_HCl" [label = "Hex-1-yn-3-amine\nHydrochloride", fillcolor = "#4285F4", fontcolor = "#FFFFFF", pos = "0,0!"]; "Terminal_Alkyne" [label = "Terminal Alkyne\n(C≡C-H)", pos = "-2,1.5!"]; "Amine_HCl" [label = "Protonated Amine\n(-NH2+Cl-)", pos = "2,1.5!"]; "Reactivity_Modulation" [label = "Modulated Reactivity", pos = "0,-1.5!", fillcolor = "#FBBC05", fontcolor = "#202124"];

"Hex-1-yn-3-amine_HCl" -> "Terminal_Alkyne" [label = " Contains"]; "Hex-1-yn-3-amine_HCl" -> "Amine_HCl" [label = " Contains"]; "Terminal_Alkyne" -> "Reactivity_Modulation" [label = " Influences"]; "Amine_HCl" -> "Reactivity_Modulation" [label = " Strongly\nInfluences\n(Inductive Effect)"]; } Caption: Interplay of functional groups in Hex-1-yn-3-amine hydrochloride.

Key Transformations of the Terminal Alkyne

The terminal alkyne of Hex-1-yn-3-amine hydrochloride is a gateway to a multitude of valuable chemical transformations. The following sections will detail the core reactions, paying special attention to the practical implications of the hydrochloride salt and offering field-proven insights for successful execution.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in drug discovery for the synthesis of complex scaffolds.

Causality Behind Experimental Choices:

The classical Sonogashira coupling is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the hydrogen halide byproduct.

For Hex-1-yn-3-amine hydrochloride, the presence of the acidic ammonium group necessitates careful consideration of the base. A stoichiometric amount of a relatively mild amine base, such as triethylamine or diisopropylethylamine, is typically sufficient. The amine substrate itself can, in some cases, act as the base, though this can lead to side reactions. The choice of palladium catalyst and ligand is also critical for achieving high yields and turnover numbers.

Self-Validating Protocol (Generalized):

A self-validating system for the Sonogashira coupling of a propargylamine hydrochloride would involve careful monitoring of the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and to check for the formation of common side products, such as Glaser-Hay homocoupling of the alkyne.

Experimental Protocol (Representative for a Propargylamine Substrate):

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), PdCl2(PPh3)2 (0.02 equiv), and CuI (0.04 equiv).

-

Add a solution of Hex-1-yn-3-amine hydrochloride (1.2 equiv) and triethylamine (2.5 equiv) in anhydrous THF.

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH4Cl solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Sonogashira Coupling of Propargylamines

| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Pd(PPh3)4/CuI | Et3N | THF | 85 | [3] |

| 4-Bromobenzonitrile | PdCl2(PPh3)2/CuI | i-Pr2NEt | DMF | 92 | [2] |

| 1-Iodonaphthalene | Pd(OAc)2/XPhos/CuI | K2CO3 | Dioxane | 78 | [2] |

dot digraph "Sonogashira_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir = "LR"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];

subgraph "cluster_reactants" { label = "Reactants"; bgcolor = "#E8F0FE"; "Alkyne" [label = "Hex-1-yn-3-amine HCl"]; "Aryl_Halide" [label = "Aryl/Vinyl Halide"]; }

subgraph "cluster_conditions" { label = "Reaction Conditions"; bgcolor = "#E6F4EA"; "Catalyst" [label = "Pd Catalyst\n(e.g., PdCl2(PPh3)2)"]; "Co_Catalyst" [label = "Cu(I) Co-catalyst\n(e.g., CuI)"]; "Base" [label = "Amine Base\n(e.g., Et3N)"]; "Solvent" [label = "Anhydrous Solvent\n(e.g., THF)"]; }

"Product" [label = "Coupled Product", fillcolor = "#FBBC05", fontcolor = "#202124"];

"Alkyne" -> "Reaction_Vessel"; "Aryl_Halide" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Co_Catalyst" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel" [style=dotted]; "Reaction_Vessel" [shape=ellipse, label="Reaction"]; "Reaction_Vessel" -> "Product"; } Caption: Generalized workflow for the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry

The CuAAC reaction, a quintessential "click" reaction, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4][5] This transformation is prized for its reliability, broad functional group tolerance, and mild reaction conditions, making it a powerful tool for bioconjugation and drug discovery.[4]

Causality Behind Experimental Choices:

The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[4] The reaction typically proceeds readily in a variety of solvents, including water, which is a significant advantage for biological applications. For Hex-1-yn-3-amine hydrochloride, the acidic nature of the substrate is generally well-tolerated in the buffered aqueous systems often employed for CuAAC. The amine can be protected, but in many cases, the reaction proceeds efficiently with the free amine, which can be protonated under the reaction conditions.

Self-Validating Protocol (Generalized):

A robust CuAAC protocol involves the use of a copper-coordinating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to stabilize the Cu(I) oxidation state and prevent oxidative side reactions.[4] The reaction progress can be easily monitored by the disappearance of the starting materials via TLC or LC-MS.

Experimental Protocol (Representative for an Amine-Containing Alkyne):

-

In a vial, dissolve the organic azide (1.0 equiv) and Hex-1-yn-3-amine hydrochloride (1.1 equiv) in a 1:1 mixture of water and t-butanol.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.

-

To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent.

-

Further purification can be achieved by column chromatography if necessary.

Data Presentation: Representative Yields for CuAAC with Aminoalkynes

| Azide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzyl azide | Propargylamine | CuSO4/Na-Ascorbate | H2O/t-BuOH | >95 |[4] | | 1-Azido-4-nitrobenzene | N-Boc-propargylamine | CuSO4/Na-Ascorbate/TBTA | CH2Cl2 | 98 |[4] | | 3-Azidopropan-1-ol | 4-Pentyn-1-amine | CuI | THF | 91 |[5] |

dot digraph "CuAAC_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir = "LR"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];

subgraph "cluster_reactants" { label = "Reactants"; bgcolor = "#E8F0FE"; "Alkyne" [label = "Hex-1-yn-3-amine HCl"]; "Azide" [label = "Organic Azide"]; }

subgraph "cluster_conditions" { label = "Reaction Conditions"; bgcolor = "#E6F4EA"; "Catalyst" [label = "Cu(II) Source\n(e.g., CuSO4)"]; "Reducing_Agent" [label = "Reducing Agent\n(e.g., Na-Ascorbate)"]; "Solvent" [label = "Solvent\n(e.g., H2O/t-BuOH)"]; }

"Product" [label = "1,4-Disubstituted\n1,2,3-Triazole", fillcolor = "#FBBC05", fontcolor = "#202124"];

"Alkyne" -> "Reaction_Vessel"; "Azide" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Reducing_Agent" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel" [style=dotted]; "Reaction_Vessel" [shape=ellipse, label="Reaction"]; "Reaction_Vessel" -> "Product"; } Caption: Generalized workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Mannich-Type Reactions: Building β-Amino Ketones

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[6][7] In the context of terminal alkynes, a variation of this reaction, often referred to as the A3 coupling (aldehyde, alkyne, amine), is a powerful method for the synthesis of propargylamines.[8] While Hex-1-yn-3-amine is already a propargylamine, its terminal alkyne can participate as the nucleophilic component in a Mannich-type reaction with an iminium ion generated from an aldehyde and a secondary amine.

Causality Behind Experimental Choices:

This reaction is typically catalyzed by a metal salt, such as a copper or gold salt, which activates the alkyne C-H bond.[9] The presence of the hydrochloride salt in Hex-1-yn-3-amine hydrochloride means that a base must be added to liberate the free amine for it to participate as a nucleophile. Alternatively, the terminal alkyne can act as the nucleophile, reacting with a pre-formed iminium ion. The electron-withdrawing nature of the protonated amine in the starting material will increase the acidity of the acetylenic proton, potentially facilitating its deprotonation and subsequent reaction.

Self-Validating Protocol (Generalized):

A successful Mannich-type reaction with Hex-1-yn-3-amine hydrochloride as the alkyne component would involve the clean formation of the desired β-amino ketone with minimal side products. Monitoring the reaction for the formation of byproducts from the self-condensation of the aldehyde or other side reactions is crucial.

Experimental Protocol (Representative for a Mannich Reaction with a Terminal Alkyne):

-

To a reaction vessel, add the aldehyde (1.0 equiv) and a secondary amine (1.1 equiv) in a suitable solvent such as dioxane or water.

-

Add a catalytic amount of a copper salt, such as CuBr (0.05 equiv).

-

To this mixture, add Hex-1-yn-3-amine hydrochloride (1.2 equiv) and a base such as triethylamine (1.2 equiv).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation: Representative Yields for Mannich-Type Reactions with Terminal Alkynes

| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Phenylacetylene | CuBr | 95 | [9] |

| Formaldehyde | Morpholine | 1-Hexyne | InCl3 | 88 | [7] |

| Cyclohexanecarboxaldehyde | Pyrrolidine | Trimethylsilylacetylene | AuCl3 | 92 | [7] |

dot digraph "Mannich_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir = "LR"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];

subgraph "cluster_reactants" { label = "Reactants"; bgcolor = "#E8F0FE"; "Alkyne" [label = "Hex-1-yn-3-amine HCl"]; "Aldehyde" [label = "Aldehyde"]; "Amine" [label = "Secondary Amine"]; }

subgraph "cluster_conditions" { label = "Reaction Conditions"; bgcolor = "#E6F4EA"; "Catalyst" [label = "Metal Catalyst\n(e.g., CuBr)"]; "Base" [label = "Base (if needed)"]; "Solvent" [label = "Solvent"]; }

"Product" [label = "β-Amino Ketone\n(Mannich Base)", fillcolor = "#FBBC05", fontcolor = "#202124"];

"Alkyne" -> "Reaction_Vessel"; "Aldehyde" -> "Reaction_Vessel"; "Amine" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel" [style=dotted]; "Reaction_Vessel" [shape=ellipse, label="Reaction"]; "Reaction_Vessel" -> "Product"; } Caption: Generalized workflow for the Mannich-type reaction.

Hydroamination: Direct Addition of N-H Bonds

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond.[10] This atom-economical reaction can be catalyzed by a variety of metals and can proceed in either an intermolecular or intramolecular fashion.[11][12] For Hex-1-yn-3-amine hydrochloride, intramolecular hydroamination could lead to the formation of cyclic structures, while intermolecular hydroamination with another amine would yield a more complex product.

Causality Behind Experimental Choices:

The regioselectivity of alkyne hydroamination (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the catalyst system and the electronic nature of the alkyne.[13] The electron-withdrawing effect of the protonated amine in Hex-1-yn-3-amine hydrochloride would likely favor the anti-Markovnikov addition of a nucleophilic amine, placing the nitrogen at the terminal carbon. The choice of catalyst is critical, with gold, palladium, and rhodium complexes being commonly employed.[11][12]

Self-Validating Protocol (Generalized):

A successful hydroamination protocol requires careful control of the catalyst system and reaction conditions to achieve high regioselectivity. Analysis of the product mixture by NMR spectroscopy is essential to determine the ratio of Markovnikov and anti-Markovnikov products.

Experimental Protocol (Representative for Intermolecular Hydroamination of a Terminal Alkyne):

-

In a glovebox, charge a reaction tube with the hydroamination catalyst (e.g., a gold(I) complex, 0.02 equiv).

-

Add a solution of Hex-1-yn-3-amine hydrochloride (1.0 equiv), the reacting amine (1.2 equiv), and a suitable additive if required by the catalyst system, in an anhydrous, non-protic solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction to the desired temperature (e.g., 80-120 °C).

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction, and purify the product by column chromatography.

Data Presentation: Representative Regioselectivity in Alkyne Hydroamination

| Alkyne | Amine | Catalyst | Selectivity (Markovnikov:anti-Markovnikov) | Reference |

| Phenylacetylene | Aniline | [Pd(OAc)2]/dppf | >99:1 | [11] |

| 1-Hexyne | Morpholine | [AuCl(IPr)]/AgOTf | 1:>99 | [12] |

| 4-Pentyn-1-ol | Benzylamine | Ti(NMe2)4 | >99:1 | [13] |

dot digraph "Hydroamination_Workflow" { graph [fontname = "helvetica", fontsize = 10, rankdir = "LR"]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];

subgraph "cluster_reactants" { label = "Reactants"; bgcolor = "#E8F0FE"; "Alkyne" [label = "Hex-1-yn-3-amine HCl"]; "Amine" [label = "Primary or\nSecondary Amine"]; }

subgraph "cluster_conditions" { label = "Reaction Conditions"; bgcolor = "#E6F4EA"; "Catalyst" [label = "Transition Metal Catalyst\n(e.g., Au, Pd, Rh)"]; "Solvent" [label = "Anhydrous Solvent"]; }

"Product" [label = "Enamine or Imine", fillcolor = "#FBBC05", fontcolor = "#202124"];

"Alkyne" -> "Reaction_Vessel"; "Amine" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel" [style=dotted]; "Reaction_Vessel" [shape=ellipse, label="Reaction"]; "Reaction_Vessel" -> "Product"; } Caption: Generalized workflow for the hydroamination of a terminal alkyne.

Cyclization Strategies: Building Heterocyclic Scaffolds

Propargylamines are exceptionally valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles.[8] The terminal alkyne and the amine functionality in Hex-1-yn-3-amine hydrochloride can participate in various cyclization cascades to generate diverse and complex molecular architectures.

Causality Behind Experimental Choices:

The mode of cyclization is highly dependent on the reaction conditions and the presence of additional functional groups. For instance, treatment with a base can induce an intramolecular attack of the amine onto the alkyne, leading to the formation of a five- or six-membered ring, depending on the subsequent reaction pathway. Alternatively, the alkyne can be functionalized first, for example, through a Sonogashira coupling, and the resulting product can then undergo a cyclization reaction.

Illustrative Cyclization Pathway: Synthesis of Substituted Pyrroles

A common strategy for the synthesis of substituted pyrroles involves the reaction of a propargylamine with a β-ketoester or a similar 1,3-dicarbonyl compound. This reaction often proceeds through an initial condensation followed by an intramolecular cyclization.

dot digraph "Pyrrole_Synthesis" { graph [fontname = "helvetica", fontsize = 10]; node [shape = "box", style = "rounded,filled", fontname = "helvetica", fontsize = 10, fillcolor = "#F1F3F4", fontcolor = "#202124"]; edge [fontname = "helvetica", fontsize = 9, color = "#5F6368"];

"Start" [label = "Hex-1-yn-3-amine\n(as free base)"]; "Reactant" [label = "β-Ketoester"]; "Intermediate" [label = "Enamine Intermediate"]; "Cyclization" [label = "Intramolecular\nCyclization"]; "Product" [label = "Substituted Pyrrole", fillcolor = "#34A853", fontcolor = "#FFFFFF"];

"Start" -> "Intermediate" [label = "+ β-Ketoester"]; "Reactant" -> "Intermediate"; "Intermediate" -> "Cyclization"; "Cyclization" -> "Product"; } Caption: A plausible pathway for the synthesis of substituted pyrroles.

Conclusion and Future Outlook

Hex-1-yn-3-amine hydrochloride is a molecule poised for significant impact in synthetic and medicinal chemistry. Its terminal alkyne, modulated by the adjacent protonated amine, offers a rich and tunable platform for a variety of powerful chemical transformations. This guide has provided a framework for understanding and exploiting this reactivity, moving beyond simple protocols to elucidate the underlying principles that govern experimental outcomes. While direct experimental data for this specific molecule remains to be broadly published, the principles and representative protocols provided herein offer a solid foundation for researchers to design and execute their own investigations. The continued exploration of the reactivity of functionalized propargylamines like Hex-1-yn-3-amine hydrochloride will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant therapeutic potential.

References

-

Hydroamination of Aromatic Alkynes to Imines Catalyzed by Pd(II)–Anthraphos Complexes. ACS Omega, 5(14), 8037–8045. (2020). [Link]

-

Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 8, 598. (2020). [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. (2011). [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Hydroamination - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]

-

Mannich reaction - Wikipedia. (2023, December 27). Retrieved January 23, 2026, from [Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. (2008). [Link]

-

Synthesis of heterocycles from propargylamines. (2021). Request PDF. Retrieved January 23, 2026, from [Link]

-

Mannich Reaction of Secondary Amines, Aldehydes and Alkynes in Water Using Cu/C Nanoparticles as a Heterogeneous Catalyst. (2015). Request PDF. Retrieved January 23, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 23, 2026, from [Link]

-

A Study of the Formation of Haloamines and Cyclic Amines by the Free Radical Chain Decomposition of N-Haloammonium Ions (Hofmann-Löffler Reaction)1. Journal of the American Chemical Society, 80(19), 5303–5309. (1958). [Link]

-

Performed Mannich salts: a facile preparation of dimethyl(methylene)ammonium iodide. The Journal of Organic Chemistry, 63(23), 8536–8537. (1998). [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (2007). [Link]

-

Sonogashira coupling - Wikipedia. (2023, November 29). Retrieved January 23, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 26(68), 15764-15788. (2020). [Link]

-

Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. (n.d.). Retrieved January 23, 2026, from [Link]

-

The catalytic hydroamination of alkynes. Chemical Society Reviews, 36(7), 1171–1182. (2007). [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. (2017). [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(10), 1695–1698. (2014). [Link]

-

1,2-Difunctionalizations of alkynes entailing concomitant C–C and C–N bond-forming carboamination reactions. RSC Advances, 12(11), 6649–6685. (2022). [Link]

-

Recent Advances in Sonogashira Reactions. (2011). Request PDF. Retrieved January 23, 2026, from [Link]

-

Highly Stereoselective Synthesis of Terminal Chloro-Substituted Propargylamines and Further Functionalization. Organic Letters, 17(11), 2824–2827. (2015). [Link]

-

Reactions and Mechanisms - Master Organic Chemistry. (2024, January 10). Retrieved January 23, 2026, from [Link]

-

Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2(3), 100685. (2021). [Link]

-

Catalytic Hydroamination of Alkynes and Norbornene with Neutral and Cationic Tantalum Imido Complexes. Organometallics, 22(18), 3663–3665. (2003). [Link]

-

Copper-Catalyzed Intermolecular Hydroamination of Internal Alkynes with Anilines and Amines. The Journal of Organic Chemistry, 81(7), 2911–2919. (2016). [Link]

-

Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 384. (2022). [Link]

-

Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. (2012). Request PDF. Retrieved January 23, 2026, from [Link]

-

Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (2021). Request PDF. Retrieved January 23, 2026, from [Link]

-

halogenoalkanes (haloalkanes) and ammonia. Chemguide. (n.d.). Retrieved January 23, 2026, from [Link]

-

N-Propargylamines: versatile building blocks in the construction of thiazole cores. Arkivoc, 2011(1), 364–395. (2011). [Link]

-

24.6: Synthesis of Amines - Chemistry LibreTexts. (2023, February 24). Retrieved January 23, 2026, from [Link]

-

11.8: Terminal Alkynes as Acids - Chemistry LibreTexts. (2021, July 31). Retrieved January 23, 2026, from [Link]

-

Azide-alkyne Huisgen cycloaddition - Wikipedia. (2023, November 13). Retrieved January 23, 2026, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886–6911. (2021). [Link]

-

Synthesis of heterocycles from propargylamines. (2021). Researcher Collab. Retrieved January 23, 2026, from [Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The catalytic hydroamination of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Basicity and pKa of Hex-1-yn-3-amine Hydrochloride for Drug Development Professionals

Introduction: The Critical Role of Basicity and pKa in Modern Drug Development

In the landscape of contemporary drug discovery and development, a profound understanding of the physicochemical properties of candidate molecules is not merely advantageous; it is fundamental to success. Among these properties, the basicity of a molecule, quantified by its pKa value, stands as a cornerstone for predicting its pharmacokinetic and pharmacodynamic behavior. The pKa, the pH at which a molecule is 50% ionized, governs critical parameters including solubility, absorption, distribution, metabolism, and excretion (ADME). For ionizable drugs, which constitute a significant portion of pharmaceuticals, the pKa dictates the charge state of the molecule in various physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream and cellular cytoplasm. This, in turn, influences the drug's ability to cross biological membranes, bind to its target receptor, and avoid off-target interactions.

Hex-1-yn-3-amine, a propargylamine, represents a class of compounds of significant interest in medicinal chemistry due to their versatile synthetic utility and presence in biologically active molecules.[1][2] The hydrochloride salt form is commonly employed to enhance solubility and stability. A comprehensive understanding of the basicity and pKa of Hex-1-yn-3-amine hydrochloride is therefore paramount for any researcher or drug development professional working with this or structurally related compounds. This guide provides an in-depth technical exploration of the factors governing the basicity of Hex-1-yn-3-amine, a detailed protocol for its experimental pKa determination, and insights into the interpretation of these critical parameters.

Theoretical Framework: Deconstructing the Basicity of Hex-1-yn-3-amine

The basicity of the amine functional group in Hex-1-yn-3-amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[3][4] Several structural features of the molecule influence this electron availability through inductive and hybridization effects.

Inductive Effects:

-

Electron-donating Alkyl Group: The propyl group attached to the carbon bearing the amine is an electron-donating group.[3] Through a positive inductive effect (+I), the alkyl chain pushes electron density towards the nitrogen atom, thereby increasing the electron density on the nitrogen and making the lone pair more available for protonation. This effect tends to increase the basicity of the amine compared to ammonia.[3][4]

-

Electron-withdrawing Alkyne Group: The ethynyl group (C≡CH) is an electron-withdrawing group due to the higher s-character of the sp-hybridized carbon atoms.[5] This negative inductive effect (-I) pulls electron density away from the nitrogen atom, which would be expected to decrease the basicity of the amine.

The overall basicity of Hex-1-yn-3-amine is a result of the interplay between these opposing inductive effects.

Hybridization:

The nitrogen atom in Hex-1-yn-3-amine is sp3-hybridized, with its lone pair residing in an sp3 orbital. This is in contrast to the sp2-hybridized nitrogen in aromatic amines or the sp-hybridized nitrogen in nitriles. The lower the s-character of the orbital containing the lone pair, the less tightly the electrons are held by the nucleus, and thus the more basic the amine.[3][5] Therefore, the sp3-hybridized nature of the nitrogen in Hex-1-yn-3-amine contributes to its basicity, making it significantly more basic than, for example, an aromatic amine where the lone pair is delocalized into the pi-system of the ring.

The following diagram illustrates the key electronic influences on the basicity of Hex-1-yn-3-amine:

Caption: Electronic effects influencing the basicity of Hex-1-yn-3-amine.

Predicted pKa:

Based on the pKa of similar aliphatic amines, such as hexylamine (pKa ≈ 10.56), and considering the electron-withdrawing effect of the alkyne group, the pKa of Hex-1-yn-3-amine is predicted to be slightly lower than that of a simple alkylamine of similar size.[6] A reasonable estimate for the pKa of the conjugate acid of Hex-1-yn-3-amine would be in the range of 9.5 to 10.5.

Experimental Determination of pKa: A Step-by-Step Protocol using Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for the experimental determination of pKa values.[7][8][9] The following protocol provides a self-validating system for obtaining a precise pKa value for Hex-1-yn-3-amine hydrochloride.

Principle:

A solution of Hex-1-yn-3-amine hydrochloride is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Materials and Reagents:

-

Hex-1-yn-3-amine hydrochloride (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO2-free water

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

-

Magnetic stirrer and stir bar

-

Burette (Class A, 25 mL or 50 mL)

-

Beakers and volumetric flasks (Class A)

Experimental Workflow:

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Procedure:

-

Preparation of Solutions:

-

Accurately weigh approximately 0.134 g of Hex-1-yn-3-amine hydrochloride and dissolve it in deionized, CO2-free water in a 100 mL volumetric flask to prepare a ~0.01 M solution.

-

Prepare carbonate-free 0.1 M NaOH solution by diluting a concentrated stock solution with CO2-free water. Standardize this solution against a primary standard such as potassium hydrogen phthalate (KHP).

-

Standardize the 0.1 M HCl solution against the newly standardized NaOH solution.

-

-

Titration:

-

Pipette 25.00 mL of the Hex-1-yn-3-amine hydrochloride solution into a 100 mL beaker.

-

Add 25 mL of deionized, CO2-free water to ensure the electrode is adequately immersed.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered and not in the path of the stir bar.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition. Allow the pH to stabilize before recording.

-

Continue the titration past the equivalence point (where a rapid change in pH occurs).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

To accurately determine the equivalence point, it is recommended to plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the peak of the first derivative curve and the zero crossing of the second derivative curve.

-

The volume of NaOH at the half-equivalence point is half the volume of NaOH at the equivalence point.

-

The pKa of the conjugate acid of Hex-1-yn-3-amine is equal to the pH of the solution at the half-equivalence point.

-

Data Presentation and Interpretation

The quantitative data from the theoretical prediction and experimental determination of the pKa of Hex-1-yn-3-amine can be summarized as follows:

| Parameter | Value | Method of Determination |

| Predicted pKa | 9.5 - 10.5 | Theoretical Estimation |

| Experimental pKa | To be determined | Potentiometric Titration |

Interpretation for the Drug Development Professional:

An experimentally determined pKa value in the predicted range of 9.5 to 10.5 for Hex-1-yn-3-amine hydrochloride has significant implications for its potential as a drug candidate:

-

Solubility: The hydrochloride salt will be highly water-soluble. In the acidic environment of the stomach (pH 1-3), the amine will be fully protonated, which is favorable for dissolution.

-

Absorption: As the molecule passes from the stomach to the more alkaline environment of the small intestine (pH 6-7.5), the extent of ionization will decrease. A pKa in the range of 9.5-10.5 means that the compound will still be predominantly in its ionized form in the intestine. This can be a double-edged sword: while good aqueous solubility is maintained, the high degree of ionization may hinder passive diffusion across the lipid-rich intestinal membrane. Formulation strategies may be required to optimize absorption.

-

Distribution: In the bloodstream (pH ~7.4), the amine will exist almost entirely in its protonated, charged form. This will generally limit its ability to cross the blood-brain barrier and other cellular membranes via passive diffusion, potentially reducing off-target CNS effects for peripherally acting drugs.

-

Target Binding: If the target protein has a binding pocket with anionic residues (e.g., aspartate, glutamate), the positively charged protonated amine can form strong ionic interactions, which can be a key contributor to binding affinity.

-

Excretion: The high water solubility of the ionized form will facilitate renal excretion.

Conclusion

A thorough understanding and precise determination of the basicity and pKa of Hex-1-yn-3-amine hydrochloride are indispensable for its rational development as a pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles governing its basicity, a detailed and robust protocol for its experimental pKa determination via potentiometric titration, and a framework for interpreting the resulting data in the context of drug development. By integrating these theoretical insights and empirical methodologies, researchers and scientists can make more informed decisions, leading to the development of safer and more effective medicines.

References

-

Chemistry LibreTexts. (2023). Basicity of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexen-3-yne. Retrieved from [Link]

-

PubChem. (n.d.). Hex-1-yn-3-one. Retrieved from [Link]

-

PubChem. (n.d.). Hex-3-yn-1-amine. Retrieved from [Link]

-

Klicić, J. J., et al. (2002). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 41(23), 5670-5680. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids.... Retrieved from [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

Manujyothi, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(34), 20974-20993. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-hexen-3-amine. Retrieved from [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Šafarik, I., & Safarikova, M. (2010). Simple Method for the Estimation of pKa of Amines. Chemical Papers, 64(4), 458-462. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl,.... Retrieved from [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (2020). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-